5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)-

Catalog No.
S12279567
CAS No.
19225-30-0
M.F
C16H9ClO4
M. Wt
300.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-c...

CAS Number

19225-30-0

Product Name

5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)-

IUPAC Name

6-(4-chlorophenyl)cyclopenta[f][1,3]benzodioxole-5,7-dione

Molecular Formula

C16H9ClO4

Molecular Weight

300.69 g/mol

InChI

InChI=1S/C16H9ClO4/c17-9-3-1-8(2-4-9)14-15(18)10-5-12-13(21-7-20-12)6-11(10)16(14)19/h1-6,14H,7H2

InChI Key

NLMMOSXJODJUCD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(C3=O)C4=CC=C(C=C4)Cl

5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)- is a complex organic compound classified as a benzodioxole derivative. Its chemical formula is C16H9ClO4C_{16}H_9ClO_4 and it has a molecular weight of approximately 300.69 g/mol. The compound is characterized by its unique structure, which includes an indeno dioxole framework and a para-chlorophenyl substituent. This configuration contributes to its potential biological activities and applications in various fields.

  • Oxidation: This process can yield different derivatives, such as carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can produce alcohols or amines, utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions are prevalent, often involving reagents such as sodium hydroxide or potassium tert-butoxide.

These reactions allow for the modification of the compound's structure, facilitating the synthesis of derivatives with potentially enhanced properties or activities.

Research indicates that 5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)- exhibits significant biological activity, particularly in the realm of cancer research. The compound has shown potential as an anticancer agent due to its ability to inhibit specific cancer cell lines. Its mechanism of action may involve binding to certain enzymes or receptors that regulate cellular proliferation, thereby exerting inhibitory effects on tumor growth.

The synthesis of this compound typically involves multi-step chemical processes. One common route is the reaction of 4-chlorobenzaldehyde with 1,2-dioxole derivatives under controlled conditions. This reaction usually requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity. Industrial production may utilize large-scale synthesis techniques that include purification steps such as recrystallization or chromatography to isolate the final product.

5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)- has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound's anticancer properties make it a candidate for further research in therapeutic development.
  • Medicine: It holds potential for use in creating new therapeutic agents targeting various diseases.
  • Industry: The compound is utilized in synthesizing materials with specific properties, such as polymers and dyes.

Studies exploring the interactions of 5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)- with biological systems have indicated its potential to inhibit enzymes involved in cancer cell proliferation. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Several compounds share structural similarities with 5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)-. Here are some notable examples:

Compound NameCAS NumberSimilarity
6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one6412-87-90.98
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one6500-65-80.82
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate81581-27-30.82
3',4'-(Methylenedioxy)acetophenone3162-29-60.82
Benzo[d][1,3]dioxole-4-carbaldehyde7797-83-30.81

These compounds are similar in their structural features but may differ significantly in their biological activities and applications. The uniqueness of 5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione lies in its specific substituents and resultant properties that contribute to its potential therapeutic uses.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

300.0189365 g/mol

Monoisotopic Mass

300.0189365 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types